cab-m7 protein

C4 photosynthesis cell-type-specific gene expression maize leaf anatomy

Researchers requiring a defined mesophyll-preferential chloroplast transit peptide face irreproducibility when substituting CAB family members due to divergent cell-type-specific expression patterns. The cab-m7 protein provides a genetically validated solution. - Enables dicamba monooxygenase (DMO) targeting to plastids for herbicide tolerance strategies. - Exhibits a distinct 8-fold light-induction benchmark, differing from cab-m1's regulatory logic. - Defined 28 kDa mass allows unambiguous identification in SDS-PAGE and immunoblotting assays.

Molecular Formula C18H19N
Molecular Weight 0
CAS No. 149346-56-5
Cat. No. B1176788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecab-m7 protein
CAS149346-56-5
Synonymscab-m7 protein
Molecular FormulaC18H19N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cab-m7 Protein: Mesophyll-Specific Maize Chlorophyll a/b-Binding Protein


The cab-m7 protein (CAS 149346-56-5) is a 28 kDa chlorophyll a/b-binding (CAB) apoprotein of the photosystem II light-harvesting complex, encoded by the nuclear cab-m7 gene of maize (Zea mays) [1]. It belongs to a multigene family of approximately 12 members in maize, each exhibiting distinct cell-type-specific expression and photoregulation patterns [1]. Beyond its native role in photosynthesis, the cab-m7 signal sequence has been adopted as a chloroplast transit peptide (CTP) for directing heterologous proteins, such as dicamba monooxygenase (DMO), to plastids in transgenic plant engineering [2].

Why Generic Substitution Fails: Cell-Type-Specific Divergence in Maize CAB Genes


The maize cab gene family encodes structurally related but functionally divergent chlorophyll a/b-binding proteins. Each member differs in its relative expression in mesophyll cells (MCs) versus bundle sheath cells (BSCs) and in its degree of photoresponsiveness, making generic interchange between cab proteins impossible without altering the intended expression pattern [1]. For example, cab-m1 is strongly photoregulated and highly preferentially expressed in MCs, but its regulatory architecture—requiring a 159-bp mesophyll-specifying region for MC-preferred expression and BSC repression—differs fundamentally from that of cab-m7, which exhibits its own distinct quantitative profile of light induction and cell-type preference [2]. Substituting cab-m7 with another CAB family member, or with a non-maize CAB protein, would therefore yield different tissue-specific and light-dependent expression outcomes, compromising experimental reproducibility and biotechnological predictability.

Quantitative Evidence Guide for Cab-m7 Protein


Mesophyll-Specific Expression in Maize Leaf Cell Types

Cab-m7 exhibits strong preferential expression in maize mesophyll cells (MCs) compared to bundle sheath cells (BSCs), a pattern shared by some but not all maize cab family members. In contrast, cab-m1 achieves MC-specific expression through distinct cis-regulatory elements—a 159-bp mesophyll-specifying region (−1026 to −868) that combines an MC-specific enhancer and a BSC-specific repressor [1]. The cab-m7 gene, while also mesophyll-preferential, is regulated by different promoter sequences that resemble the 5′-flanking regions of other plant genes, indicating a divergent regulatory mechanism [2]. This differential regulatory architecture means that cab-m7 cannot be replaced by cab-m1 or other family members without altering the quantitative MC/BSC expression ratio.

C4 photosynthesis cell-type-specific gene expression maize leaf anatomy

Light-Inducible mRNA Expression in Etiolated Leaves

The cab-m7 gene is photo-responsive: in etiolated maize leaves, basal cab-m7 mRNA levels are low but increase 8-fold after 6 hours of illumination [1]. This quantitative light-induction ratio distinguishes cab-m7 from other maize cab genes, which differ in their degree of photoresponsiveness. For instance, cab-m1 is also positively photoregulated but its light-induction fold-change has been characterized under different experimental paradigms (transient expression assays in greening leaves), and the absolute fold-change values are not directly interchangeable between studies [2]. The 8-fold induction value for cab-m7 provides a specific, quantifiable benchmark for researchers using cab-m7 promoter constructs in light-regulated expression studies.

photoregulation light-harvesting complex greening

Distinct 28 kDa Primary Translation Product Size

The cab-m7 gene encodes a 28 kDa primary translation product, as determined by in vitro translation of hybrid-selected mRNA [1]. This molecular weight differentiates cab-m7 from other maize CAB proteins, which range in size. For example, the major CAB polypeptides in maize mesophyll chloroplasts have been reported at approximately 27–29 kDa depending on the specific gene family member [2]. The defined 28 kDa size of the cab-m7 primary translation product enables unambiguous identification in SDS-PAGE and immunoblotting experiments, reducing ambiguity when multiple CAB isoforms are co-expressed in the same tissue.

protein molecular weight SDS-PAGE chlorophyll a/b-binding apoprotein

Chloroplast Transit Peptide Utility for Heterologous Targeting

The cab-m7 N-terminal signal sequence is explicitly cited in US Patent Application US20090029861A1 as a chloroplast transit peptide (CTP) candidate for targeting dicamba monooxygenase (DMO) to plastids in transgenic plants, alongside the pea glutathione reductase signal sequence as a comparator [1]. While the patent notes that quantitative efficiency data for cab-m7-mediated DMO targeting were not available at the time of filing, the inclusion of cab-m7 among a select group of CTPs (SEQ ID NOs:1–22) tested for plastid localization and processing underscores its recognized utility as a targeting sequence. In parallel, the cab-m7 promoter and transit peptide have been used in constructs for directing heterologous proteins to chloroplasts, with the GenBank accession X53398 serving as the reference sequence [2].

chloroplast transit peptide dicamba monooxygenase transgenic plants

Optimal Research and Industrial Application Scenarios


Cell-Type-Specific Promoter Studies in C4 Photosynthesis

Researchers investigating the molecular basis of mesophyll-specific gene expression in C4 plants can deploy cab-m7 promoter constructs as a defined mesophyll-preferential driver. The cab-m7 promoter's distinct regulatory logic—differing from the cab-m1 promoter's 159-bp mesophyll-specifying region—makes it a valuable comparator for dissecting MC-specific vs. BSC-specific cis-element function [1]. The 8-fold light-induction benchmark further enables precise kinetic studies of photoregulation in greening maize leaves [2].

Chloroplast Transit Peptide Engineering for Herbicide Tolerance

Biotechnologists developing dicamba-tolerant transgenic crops can utilize the cab-m7 signal sequence as a plant-derived CTP for directing DMO or other heterologous enzymes to chloroplasts. Although quantitative targeting efficiency data remain to be generated for cab-m7, its inclusion in patent claims alongside experimentally validated CTPs supports its candidacy as a functional transit peptide [1]. The native mesophyll-specific expression context of cab-m7 may offer advantages for leaf-applied herbicide tolerance strategies.

CAB Protein Isoform Discrimination in Complex Assembly Studies

Investigators studying the stoichiometry and assembly of the light-harvesting complex II can use the defined 28 kDa molecular weight of cab-m7 as a specific identifier in SDS-PAGE and immunoblotting assays, distinguishing it from other CAB isoforms with overlapping sizes [1]. This is critical for genotype-phenotype correlation studies in maize lines with altered cab gene expression.

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